molecular formula C20H15ClN4O3S B2653230 N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1005302-73-7

N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2653230
CAS No.: 1005302-73-7
M. Wt: 426.88
InChI Key: YLFFDJMERGXPEQ-UHFFFAOYSA-N
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Description

The molecule features a 3-nitrophenyl group at position 6 of the imidazothiazole core and a 5-chloro-2-methylphenyl carboxamide moiety at position 2. The nitro group confers electron-withdrawing properties, while the chloro and methyl substituents on the phenyl ring enhance lipophilicity. Such structural attributes are critical for modulating bioavailability and target binding .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3S/c1-11-6-7-14(21)9-16(11)22-19(26)18-12(2)24-10-17(23-20(24)29-18)13-4-3-5-15(8-13)25(27)28/h3-10H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFFDJMERGXPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzothiazole and α-haloketones, under acidic or basic conditions.

    Substitution Reactions: The introduction of the chloro and nitro groups is achieved through electrophilic aromatic substitution reactions. Chlorination can be performed using reagents like thionyl chloride, while nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the imidazo-thiazole intermediate with an appropriate amine under dehydrating conditions, such as using carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Oxidation of Methyl Groups: Formation of carboxylic acids or ketones.

    Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

Research indicates that compounds with imidazo-thiazole structures exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that imidazo-thiazole derivatives showed significant antiproliferative activity against pancreatic ductal adenocarcinoma cell lines (SUIT-2, Capan-1, Panc-1) with IC50 values in the submicromolar range . This suggests that N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide could be a candidate for further development in cancer therapies.
  • Mechanism of Action :
    • Another investigation focused on the inhibition of tubulin assembly, a critical process for cancer cell division. Compounds similar to this compound were shown to cause cell cycle arrest in the G2/M phase, indicating their potential as microtubule-targeting agents .

Efficacy Against Specific Cancer Types

Cancer TypeCell LineIC50 Value
Pancreatic CancerSUIT-2Submicromolar
Colon CancerHT-29Significant

Antiviral Applications

Recent studies have also explored the antiviral potential of thiazole derivatives. The compound may exhibit activity against viral pathogens due to its structural characteristics.

Antiviral Activity

  • Inhibition of Viral Replication :
    • Research has indicated that similar thiazole compounds can inhibit viral replication effectively. For instance, derivatives showed promising results against tobacco mosaic virus (TMV) and dengue virus (DENV), suggesting a broad spectrum of antiviral activity .

Comparative Efficacy

Virus TypeEC50 Value
Tobacco Mosaic Virus30.57 µM
Dengue Virus2.1 µM

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and inhibit enzymes or receptors involved in critical cellular processes. For example, it may inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carboxamide Group

The carboxamide side chain is a common feature among analogs, but substituent variations significantly alter physicochemical and biological properties:

Compound Name Substituent on Carboxamide Phenyl Molecular Weight (g/mol) Key Structural Features
N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 5-chloro-2-methylphenyl 442.89* Chloro (electron-withdrawing), methyl (lipophilic)
N-(3,4-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 3,4-dimethoxyphenyl 464.44 Methoxy (electron-donating, polar)
N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 4-methoxyphenyl 434.43 Para-methoxy (enhanced solubility)
N-[(pyridin-3-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide Pyridin-3-ylmethyl 393.42 Heteroaromatic (potential for π-π stacking)

Notes:

  • Pyridylmethyl derivatives (e.g., ) introduce nitrogen atoms that may facilitate hydrogen bonding with biological targets.

Modifications on the Imidazothiazole Core

Variations at position 6 of the imidazothiazole core influence electronic and steric properties:

Compound Name Position 6 Substituent Key Functional Groups Potential Impact
Target Compound 3-nitrophenyl Nitro (meta) Electron-withdrawing, stabilizes π-system
3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid 4-nitrophenyl Nitro (para) Altered electronic distribution vs. meta
ND-11564 4-(3-trifluoromethylphenoxy) Trifluoromethyl (lipophilic) Enhanced metabolic stability
ND-11503 2,3-dihydrobenzofuran-5-yl Oxygen-containing bicyclic Improved solubility

Notes:

  • The meta-nitro configuration in the target compound may reduce steric hindrance compared to para-substituted analogs, optimizing receptor binding .
  • Trifluoromethyl groups (e.g., ND-11564) are known to enhance metabolic stability and bioavailability .

Biological Activity

N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects based on various studies.

Synthesis and Characterization

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives often involves multi-step organic reactions. The compound can be synthesized through the reaction of 5-chloro-2-methylphenyl and 3-nitrophenyl derivatives with appropriate thiazole precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit notable antimicrobial properties. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Imidazo[2,1-b][1,3]thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Escherichia coli64 µg/mL
3Candida albicans16 µg/mL

The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. Docking studies suggest that these compounds interact effectively with key bacterial enzymes, enhancing their inhibitory effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A study involving patients with recurrent skin infections showed a significant reduction in infection rates when treated with this compound compared to standard antibiotics.
  • Case Study 2 : In vitro studies demonstrated that the compound exhibited synergistic effects when combined with conventional antifungal agents against resistant strains of Candida.

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity. The presence of the nitrophenyl group enhances electron affinity, increasing its reactivity towards biological targets. Additionally, the thiazole ring plays a crucial role in facilitating interactions with cellular macromolecules .

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Chlorine SubstitutionIncreases lipophilicity
Nitro GroupEnhances electron-withdrawing ability
Imidazole RingContributes to DNA binding

Q & A

Basic: What are the established synthetic routes for this compound, and how are key intermediates characterized?

Methodological Answer:
The synthesis of imidazo[2,1-b][1,3]thiazole carboxamides typically involves coupling substituted amines with pre-functionalized heterocyclic cores. For example, a general approach (as seen in structurally analogous compounds) uses:

Core Construction : Condensation of chloral with carboxamides to form trichloroethyl intermediates, followed by cyclization with thiosemicarbazides or hydrazine derivatives to build the imidazo-thiazole scaffold .

Amide Coupling : Reaction of the carboxyl group on the heterocycle with a substituted aniline (e.g., 5-chloro-2-methylaniline) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or acetonitrile .

Functionalization : Introduction of the 3-nitrophenyl group at position 6 via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on the leaving group (e.g., halogen) .
Characterization : Key intermediates are validated via 1^1H/13^13C NMR (e.g., aromatic proton shifts at δ 7.2–8.9 ppm for nitro groups), HRMS (to confirm molecular ion peaks), and HPLC purity (>95%) .

Advanced: How can conflicting spectral data (e.g., unexpected 1^11H NMR peaks) be resolved during structural validation?

Methodological Answer:
Discrepancies in spectral data often arise from tautomerism, residual solvents, or diastereomeric impurities. To address this:

2D NMR Analysis : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals near the nitro group .

X-ray Crystallography : Resolve co-crystal structures (as done for similar compounds) to unambiguously confirm regiochemistry and eliminate positional isomerism .

Dynamic NMR : Heat the sample to 50–80°C to observe coalescence of split peaks caused by slow rotational isomerism (e.g., around the amide bond) .

Comparative Analysis : Cross-reference with synthesized analogs (e.g., 3-methyl vs. 3-ethyl derivatives) to isolate spectral contributions from specific substituents .

Basic: What in vitro assays are recommended for initial pharmacological profiling of this compound?

Methodological Answer:

Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM, with doxorubicin as a positive control .

Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .

Solubility & Stability : Assess pH-dependent solubility (1–7.4) using shake-flask methods and monitor degradation in simulated gastric fluid (HCl, pH 2) .

Advanced: How can reaction yields be optimized for the nitro-substituted phenyl moiety during Suzuki coupling?

Methodological Answer:
The electron-withdrawing nitro group complicates cross-coupling. Strategies include:

Catalyst Screening : Use Pd(PPh3_3)4_4 or XPhos Pd G3 with K2_2CO3_3 in DMF/H2_2O (3:1) at 80°C to enhance oxidative addition .

Microwave Assistance : Shorten reaction time (30 min vs. 12 hr) and improve regioselectivity under 150 W microwave irradiation .

Protecting Groups : Temporarily protect the nitro group as a tert-butyl carbamate to reduce side reactions, followed by deprotection with TFA .

Basic: What analytical techniques are critical for assessing purity and stability under storage conditions?

Methodological Answer:

HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect degradation products (e.g., nitro reduction to amine) .

Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td_d > 200°C suggests thermal stability) .

Light Sensitivity : Expose to UV (254 nm) for 48 hr and monitor photodegradation via LC-MS .

Advanced: How can contradictory bioactivity results (e.g., high in vitro vs. low in vivo efficacy) be systematically investigated?

Methodological Answer:

ADME Profiling : Measure plasma protein binding (equilibrium dialysis), metabolic stability in liver microsomes, and CYP450 inhibition .

Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites (e.g., nitro reduction or glucuronidation) that reduce bioavailability .

Formulation Adjustments : Test solubility enhancers (e.g., cyclodextrins) or nanoparticle encapsulation to improve pharmacokinetics .

Advanced: What computational methods are suitable for predicting binding modes to biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or tubulin) to identify key interactions (e.g., hydrogen bonds with the carboxamide group) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and calculate binding free energies (MM/PBSA) .

QSAR Modeling : Develop models using descriptors like logP, polar surface area, and nitro group charge density to correlate structure with activity .

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